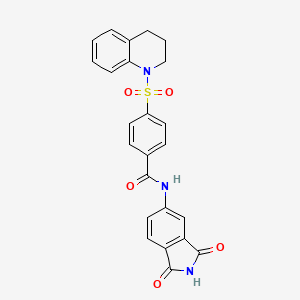
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(1,3-dioxoisoindol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(1,3-dioxoisoindol-5-yl)benzamide, also known as QNZ, is a small molecule inhibitor that has been widely used in scientific research. QNZ is a potent inhibitor of NF-κB, a transcription factor that plays a crucial role in regulating the immune response, inflammation, and cell survival.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity and Mechanism of Action
- Novel heteroaromatic quinols, closely related to the compound , have shown promising anticancer properties. These compounds exhibit antiproliferative activity against colon, renal, and breast carcinoma cell lines, along with in vivo antitumor activity in tumor xenografts. The mechanism of action involves apoptosis induction, cell cycle arrest, and the modulation of glutathione levels, suggesting a potential pathway for cancer therapy (Chew et al., 2006). Additional research identified cellular proteins that may interact with these compounds, including beta-tubulin, heat shock protein 60, and peroxiredoxin 1, providing insights into their proapoptotic and antiproliferative effects.
Radioprotective and Anticancer Agents
- Another study synthesized novel quinoline and pyrimido[4,5-b]quinoline derivatives bearing a sulfonamide moiety. These compounds were evaluated for their anticancer activity against Ehrlich ascites carcinoma cells, with several showing promising in vitro cytotoxic activity, comparable to doxorubicin. Furthermore, one compound displayed in vivo radioprotective activity against γ-irradiation in mice, highlighting the potential dual utility of these derivatives as anticancer and radioprotective agents (Ghorab et al., 2007).
Inhibition of Thioredoxin Reductase
- Research into the mechanism of antitumor action for related heteroaromatic quinols revealed that they might inhibit thioredoxin/thioredoxin reductase signaling, a crucial pathway in cancer cell survival. This finding suggests a novel approach to cancer treatment, targeting the redox regulation within cancer cells (Bradshaw et al., 2005).
Anti-Influenza Virus Activity
- A study on 4-[(quinolin-4-yl)amino]benzamide derivatives demonstrated significant anti-influenza virus activity, highlighting the broad therapeutic potential of quinoline derivatives beyond cancer treatment. These findings open up new avenues for the development of antiviral agents (Zhang et al., 2022).
Eigenschaften
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(1,3-dioxoisoindol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O5S/c28-22(25-17-9-12-19-20(14-17)24(30)26-23(19)29)16-7-10-18(11-8-16)33(31,32)27-13-3-5-15-4-1-2-6-21(15)27/h1-2,4,6-12,14H,3,5,13H2,(H,25,28)(H,26,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEYDUCDOFNTGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC5=C(C=C4)C(=O)NC5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(1,3-dioxoisoindol-5-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

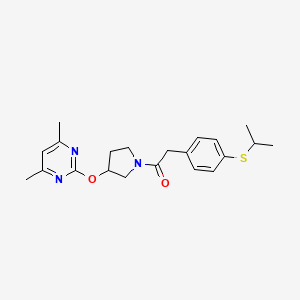
![5-((3,4-Dichlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2987652.png)
![2,5-dichloro-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2987653.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B2987656.png)
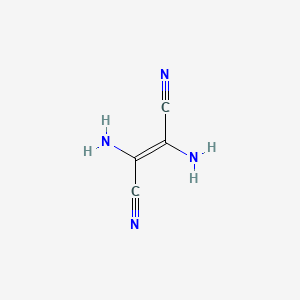

![N-[[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]methyl]-9H-xanthene-9-carboxamide](/img/structure/B2987660.png)
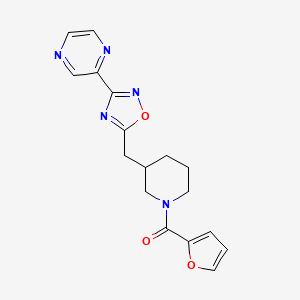
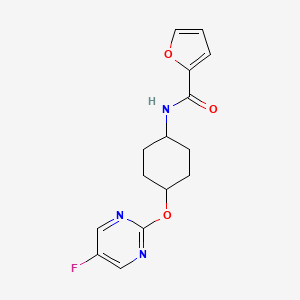

![1-(4,6-difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2987668.png)
![3-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2987670.png)
![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)cyclobutanecarboxamide](/img/structure/B2987672.png)